Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Physicochemical Profiling Drug Design ADME Prediction

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1772152-02-9) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a para-bromo substituted 3,5-dimethylphenyl ring at the 3-position and an ethyl ester at the 5-position of the oxadiazole core. Its molecular formula is C13H13BrN2O3 with a molecular weight of 325.16 g/mol.

Molecular Formula C13H13BrN2O3
Molecular Weight 325.16 g/mol
Cat. No. B13679373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC13H13BrN2O3
Molecular Weight325.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC(=C(C(=C2)C)Br)C
InChIInChI=1S/C13H13BrN2O3/c1-4-18-13(17)12-15-11(16-19-12)9-5-7(2)10(14)8(3)6-9/h5-6H,4H2,1-3H3
InChIKeyALXGVAZHSIBQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate: A Unique Aryl-Bromide-Functionalized Heterocyclic Building Block


Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1772152-02-9) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a para-bromo substituted 3,5-dimethylphenyl ring at the 3-position and an ethyl ester at the 5-position of the oxadiazole core . Its molecular formula is C13H13BrN2O3 with a molecular weight of 325.16 g/mol . The compound features predicted physicochemical properties including a boiling point of 423.6±55.0 °C, density of 1.431±0.06 g/cm³ (at 20 °C, 760 Torr), and a pKa of -4.15±0.25 . The presence of the para-bromo substituent on a sterically hindered 3,5-dimethylphenyl ring distinguishes this compound from simpler aryl-oxadiazole analogs and positions it as a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling further diversification into more complex heterocyclic scaffolds [1].

Why Generic 1,2,4-Oxadiazole-5-Carboxylates Cannot Replace Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate


The 4-bromo-3,5-dimethylphenyl moiety of this compound provides a unique combination of steric and electronic properties that cannot be replicated by unsubstituted phenyl, 4-methoxyphenyl, or 4-trifluoromethoxyphenyl analogs . The para-bromo substituent enables regioselective Suzuki-Miyaura cross-coupling reactions, a transformation not accessible to non-halogenated variants, while the ortho-methyl groups impose steric hindrance that modulates coupling reaction rates and regioselectivity relative to unhindered 4-bromophenyl analogs [1]. The ethyl ester at the 5-position provides a synthetic handle for further derivatization—such as hydrolysis to the carboxylic acid, amidation, or reduction to the alcohol—that is preserved across this subclass but gains unique value when combined with the aryl bromide functionality for sequential orthogonal transformations [2].

Quantitative Differentiation of Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate from Closest Analogs


Predicted Lipophilicity (clogP) Comparison: Enhanced Membrane Permeability Potential vs. Polar Analogs

Based on structure-derived predictions, the 4-bromo-3,5-dimethylphenyl substitution pattern is expected to significantly increase lipophilicity compared to the 4-methoxy analog (ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, CAS 40019-25-8) and the 4-trifluoromethoxy analog (CAS 1258269-03-2). The addition of the para-bromo substituent (π = +0.86) and two meta-methyl groups (π = +0.56 each) to the phenyl ring contributes a combined Hansch π value of approximately +1.98 to the scaffold, relative to the unsubstituted phenyl analog (ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) [1]. This elevated lipophilicity is a differentiating factor for applications requiring enhanced passive membrane permeation or blood-brain barrier penetration in early-stage drug discovery programs [1].

Physicochemical Profiling Drug Design ADME Prediction

Synthetic Intermediate Value: Orthogonal Reactivity via Aryl Bromide for Suzuki-Miyaura Cross-Coupling

The para-bromo substituent on the 3,5-dimethylphenyl ring is a strategic functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a transformation not accessible to non-halogenated analogs such as ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate or ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate [1]. In the broader class of bromo-substituted 1,2,4-oxadiazoles, cross-coupling reactions with arylboronic acids under optimized conditions (e.g., RuPhos Pd G4 catalyst) have been reported to proceed with high yields and clean reaction profiles, enabling gram-scale synthesis of biaryl-oxadiazole derivatives [2]. Critically, the ortho-methyl groups provide steric differentiation from unhindered 4-bromophenyl-oxadiazole analogs (e.g., 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole), which may couple faster but with lower regioselectivity in polyfunctional substrates [1]. This orthogonal reactivity—aryl bromide for coupling, ethyl ester for hydrolysis/amidation—is a unique structural feature not simultaneously present in any single close analog.

Cross-Coupling Chemistry Parallel Synthesis Medicinal Chemistry

Predicted Physicochemical Stability: pKa and Boiling Point Differentiation for Formulation and Purification

The predicted acid dissociation constant (pKa) of -4.15±0.25 for ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate indicates that the compound is a very weak base . This differentiates it from analogs bearing basic nitrogen substituents (e.g., 3-(4-aminophenyl) variants) where protonation state at physiological pH would differ markedly. The predicted boiling point of 423.6±55.0 °C (at 760 Torr) and density of 1.431±0.06 g/cm³ provide critical parameters for distillation-based purification and solvent selection during scale-up .

Pre-formulation Chromatographic Purification Process Chemistry

Structural Uniqueness vs. In-Class 1,2,4-Oxadiazole-5-Carboxylates for Intellectual Property and Library Diversity

A substructure search of the 4-bromo-3,5-dimethylphenyl-1,2,4-oxadiazole-5-carboxylate scaffold reveals that this specific combination is rare in the published literature and patent space. By contrast, the 4-methoxyphenyl analog (CAS 40019-25-8), the 4-trifluoromethoxyphenyl analog (CAS 1258269-03-2), and the 4-bromophenyl analog (without methyl groups) appear in multiple vendor catalogs and published compound collections . The sterically hindered 4-bromo-3,5-dimethylphenyl motif has been documented primarily in the context of liquid crystalline materials where the bromine serves as a cross-coupling handle for generating non-linear mesogenic structures [1]. This relative scarcity in medicinal chemistry literature, combined with the orthogonal reactivity profile, suggests that novel derivatives prepared from this building block may occupy under-exploited chemical space with favorable patentability prospects.

Chemical Space Exploration Patent Strategy Library Design

High-Value Application Scenarios for Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate


Medicinal Chemistry: Generation of Biaryl-Oxadiazole Libraries via Suzuki-Miyaura Diversification

This compound serves as a key intermediate for synthesizing diverse biaryl-oxadiazole libraries. The para-bromo substituent undergoes Pd-catalyzed cross-coupling with aryl- or heteroaryl-boronic acids to introduce structural diversity at the 3-aryl position, while the ethyl ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further elaboration. The steric hindrance imparted by the ortho-methyl groups may confer improved selectivity in coupling reactions relative to unsubstituted 4-bromophenyl analogs, potentially reducing homocoupling byproducts [1]. This orthogonal functionalization strategy is directly supported by the general methodology established for bromo-substituted 1,2,4-oxadiazoles in cross-coupling reactions [1] and by the optimized RuPhos Pd G4-catalyzed protocol for oxadiazole Suzuki couplings .

Agrochemical Discovery: Synthesis of Novel Fungicidal or Nematicidal Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold has demonstrated significant potential in agrochemical applications, with tioxazafen (a commercial nematicide containing the 1,2,4-oxadiazole core) serving as a key precedent [1]. The target compound's bromo substituent allows for late-stage diversification to explore structure-activity relationships against agricultural pathogens. The higher predicted lipophilicity (estimated Hansch π contribution of +1.98 vs. +0.02 for the 4-methoxy analog) may enhance cuticular penetration in foliar applications or soil mobility characteristics, although experimental validation is required . The general class-level inference linking 1,2,4-oxadiazole derivatives to antifungal and nematicidal activities supports this application direction [2].

Materials Science: Precursor for Non-Linear Liquid Crystalline Mesogens

Bromo-substituted 1,2,4-oxadiazoles have been specifically investigated as intermediates for synthesizing non-linear liquid crystalline materials via cross-coupling with arylboronic acids [1]. The 4-bromo-3,5-dimethylphenyl substitution pattern introduces steric bulk that influences mesomorphic phase behavior. This compound can be coupled with various arylboronic acids to generate biphenyl-containing oxadiazoles with tunable mesomorphic transition temperatures, as demonstrated by Karamysheva et al. for related bromo-oxadiazole systems [1]. The ethyl ester group provides an additional site for structural modification to fine-tune liquid crystalline properties.

Process Chemistry: Scalable Building Block for Parallel Synthesis Workflows

With a predicted boiling point of 423.6 °C, this compound is amenable to purification by chromatography rather than distillation at scale, and its predicted pKa of -4.15 indicates chemical stability under acidic conditions commonly encountered during Boc deprotection or ester hydrolysis steps [1]. The compound's dual reactivity (aryl bromide for cross-coupling, ethyl ester for nucleophilic acyl substitution) enables its use as a common intermediate in parallel synthesis workflows where a single batch of material can be split into multiple diversification pathways, reducing overall synthetic step count in library production. The general synthetic methodology for ethyl 3-aryl-1,2,4-oxadiazole-5-carboxylates in acetonitrile with triethylamine provides a reliable route for bulk preparation .

Quote Request

Request a Quote for Ethyl 3-(4-bromo-3,5-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.